1-[(5-Chloro-2-methoxyphenyl)sulfonyl]-4-(4-ethylphenyl)piperazine
Description
1-[(5-Chloro-2-methoxyphenyl)sulfonyl]-4-(4-ethylphenyl)piperazine is a sulfonamide-piperazine hybrid compound characterized by two distinct aromatic substituents: a 5-chloro-2-methoxyphenyl sulfonyl group at position 1 and a 4-ethylphenyl group at position 4 of the piperazine ring. This structural motif is designed to optimize interactions with biological targets, leveraging the sulfonyl group’s hydrogen-bonding capacity and the ethylphenyl moiety’s hydrophobicity.
Properties
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)sulfonyl-4-(4-ethylphenyl)piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN2O3S/c1-3-15-4-7-17(8-5-15)21-10-12-22(13-11-21)26(23,24)19-14-16(20)6-9-18(19)25-2/h4-9,14H,3,10-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSGMRIXXSDMVBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=C(C=CC(=C3)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(5-Chloro-2-methoxyphenyl)sulfonyl]-4-(4-ethylphenyl)piperazine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the piperazine ring: This can be achieved through the reaction of ethylenediamine with a suitable dihaloalkane under basic conditions.
Introduction of the sulfonyl group: The piperazine intermediate is then reacted with 5-chloro-2-methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine to introduce the sulfonyl group.
Attachment of the ethylphenyl group: Finally, the compound is alkylated with 4-ethylphenyl bromide under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-[(5-Chloro-2-methoxyphenyl)sulfonyl]-4-(4-ethylphenyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and methoxy positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted piperazine derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that sulfonamide derivatives, including compounds similar to 1-[(5-Chloro-2-methoxyphenyl)sulfonyl]-4-(4-ethylphenyl)piperazine, exhibit significant anticancer properties. Studies have shown that these compounds can inhibit tumor growth by targeting specific pathways involved in cell proliferation and survival. For instance, a study demonstrated that related sulfonamide compounds effectively inhibited the growth of various cancer cell lines through apoptosis induction and cell cycle arrest .
Antimicrobial Properties
The compound's potential as an antimicrobial agent has also been explored. Sulfonamides are known for their ability to inhibit bacterial growth by interfering with folic acid synthesis. In vitro studies have shown that derivatives of this compound exhibit activity against both Gram-positive and Gram-negative bacteria, suggesting its utility in developing new antibiotics .
Organic Synthesis
Reagent in Organic Chemistry
this compound serves as a versatile reagent in organic synthesis. It can be utilized to create various derivatives through nucleophilic substitution reactions. Its sulfonyl group can act as a leaving group, facilitating the introduction of different functional groups into target molecules .
Synthesis of Complex Molecules
This compound is also employed in the synthesis of more complex organic molecules. For example, it can be used as an intermediate in the preparation of pharmaceuticals or agrochemicals, where precise modifications to the piperazine structure are necessary for enhancing bioactivity .
Data Tables
Case Studies
- Anticancer Study : A recent investigation into the efficacy of sulfonamide derivatives revealed that compounds structurally related to this compound showed promising results against colorectal cancer cell lines. The study highlighted the mechanism involving the inhibition of specific kinases crucial for cancer cell survival .
- Antimicrobial Research : Another study focused on evaluating the antimicrobial activity of various sulfonamide derivatives, including this compound. Results indicated significant inhibition zones against E. coli and Staphylococcus aureus, supporting its potential as a lead compound for antibiotic development .
Mechanism of Action
The mechanism of action of 1-[(5-Chloro-2-methoxyphenyl)sulfonyl]-4-(4-ethylphenyl)piperazine involves its interaction with specific molecular targets. It is believed to modulate the activity of certain enzymes and receptors in the central nervous system, leading to its potential therapeutic effects. The exact pathways and molecular targets are still under investigation, but it is thought to involve modulation of neurotransmitter systems.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Physicochemical Properties
The compound’s key structural features are compared to similar piperazine derivatives in Table 1.
Table 1: Structural and Physicochemical Comparison
Key Observations :
- Sulfonyl vs.
- Substituent Electronics : Electron-withdrawing groups (e.g., nitro in compound 35) may improve metabolic stability but reduce solubility .
- Receptor Specificity : The 2-methoxyphenyl moiety (as in p-MPPI) is critical for 5-HT1A antagonism, while ethylphenyl groups may favor hydrophobic interactions in enzyme binding .
Anticancer Potential
- Cytotoxicity : Analogs such as 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazines () show IC₅₀ values <10 μM against liver and breast cancer cell lines. The 4-ethylphenyl group in the target compound may similarly enhance cytotoxicity via hydrophobic interactions .
Antibacterial Activity
- identifies 2-methoxyphenyl piperazines with potent antibacterial effects (e.g., compound 2: MIC 4 μg/mL against S. aureus). The target compound’s 5-chloro-2-methoxyphenyl group may enhance Gram-positive activity .
Receptor Interactions
- Dopamine D2 Receptor : Analogs with 2-methoxyphenyl and piperidinylmethyl groups () achieve sub-micromolar binding affinities (Kᵢ = 0.8 nM), indicating structural flexibility for CNS targets .
- 5-HT1A Antagonism : p-MPPI and p-MPPF () show ID₅₀ values of 3–5 mg/kg in vivo, suggesting that sulfonylpiperazines with halide substituents (e.g., Cl, F) are viable for neuropharmacology .
Physicochemical and Pharmacokinetic Considerations
Biological Activity
1-[(5-Chloro-2-methoxyphenyl)sulfonyl]-4-(4-ethylphenyl)piperazine is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological activities, including enzyme inhibition, antibacterial properties, and potential therapeutic applications.
Chemical Structure
The compound can be represented by the following chemical structure:
- Molecular Formula : C17H20ClN2O3S
- CAS Number : Not explicitly listed but can be derived from its components.
1. Enzyme Inhibition
Research has indicated that piperazine derivatives exhibit significant inhibition of human acetylcholinesterase (AChE). A study demonstrated that various piperazine derivatives, including those similar to this compound, bind to both the peripheral anionic site and catalytic sites of AChE, suggesting their potential as therapeutic agents for Alzheimer's disease by inhibiting amyloid peptide aggregation .
2. Antibacterial Activity
The compound's antibacterial properties have been evaluated against several bacterial strains. For instance, derivatives containing the piperazine moiety have shown promising activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 3.12 to 12.5 µg/mL, indicating that they are more potent than some established antibiotics .
3. Other Biological Activities
Piperazine derivatives are also noted for their diverse pharmacological profiles, which include:
- Anticancer Activity : Some studies have reported anticancer effects associated with similar piperazine compounds .
- Diuretic and Hypoglycemic Effects : These compounds have been linked to diuretic action and the regulation of plasma glucose levels .
Case Studies
Several studies have highlighted the biological efficacy of piperazine derivatives:
- Study on Acetylcholinesterase Inhibition :
- Antibacterial Evaluation :
Data Tables
Q & A
Basic: What are the recommended synthetic routes for 1-[(5-Chloro-2-methoxyphenyl)sulfonyl]-4-(4-ethylphenyl)piperazine, and how can reaction yields be optimized?
Answer:
The synthesis typically involves cyclization reactions using substituted benzoic acid hydrazides. For example, phosphorous oxychloride (POCl₃) at 120°C can facilitate cyclization to form oxadiazole derivatives, as demonstrated in structurally similar compounds . Optimization strategies include:
- Catalyst selection : POCl₃ is preferred for its efficiency in cyclization.
- Temperature control : Maintaining 120°C ensures complete reaction without decomposition.
- Purification : Column chromatography or recrystallization improves yield (>70% reported in analogous syntheses) .
Advanced: How do structural modifications (e.g., chloro, methoxy, ethyl groups) influence the biological activity of this piperazine derivative?
Answer:
Structure-activity relationship (SAR) studies on piperazine derivatives reveal:
- Chloro substituents : Enhance antimicrobial activity by increasing lipophilicity and membrane penetration (e.g., moderate activity against Gram-positive bacteria) .
- Methoxy groups : Improve metabolic stability and selectivity for CNS targets, as seen in antiarrhythmic analogs .
- Ethylphenyl moiety : Increases steric bulk, potentially modulating receptor binding kinetics. Computational docking studies are recommended to validate interactions .
Basic: What spectroscopic and crystallographic methods are used to characterize this compound?
Answer:
- ¹H/¹³C NMR : Assigns proton environments (e.g., aromatic protons at δ 7.00–7.32 ppm) and confirms sulfonyl/piperazine connectivity .
- IR spectroscopy : Identifies sulfonyl (S=O stretch ~1350 cm⁻¹) and piperazine (C-N stretch ~1250 cm⁻¹) groups .
- X-ray crystallography : Resolves 3D conformation; for example, similar compounds show planar oxadiazole rings with dihedral angles <10° .
Advanced: What in vitro assays are suitable for evaluating its pharmacological potential (e.g., kinase inhibition, antimicrobial activity)?
Answer:
- Kinase inhibition : Use fluorescence-based assays (e.g., tyrosine kinase inhibition with IC₅₀ < 1 µM in fluorobenzylpiperazine analogs) .
- Antimicrobial screening : Broth microdilution assays against S. aureus (MIC ≤ 8 µg/mL) and C. albicans (MIC ≤ 16 µg/mL) .
- Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293) to establish selectivity indices .
Basic: How can researchers ensure compound purity and stability during storage?
Answer:
- Analytical methods : HPLC (≥95% purity) with UV detection at 254 nm .
- Storage conditions : Store at -20°C in amber vials under inert gas (N₂/Ar) to prevent sulfonyl group hydrolysis .
- Stability testing : Periodic NMR/TLC checks for degradation (e.g., hydrolysis products detectable at Rf 0.3 in ethyl acetate/hexane) .
Advanced: How should conflicting data on biological activity (e.g., varying IC₅₀ values across studies) be addressed?
Answer:
- Standardize assays : Use identical cell lines (e.g., HepG2 vs. HEK-293) and protocols (e.g., ATP-based vs. fluorescence assays) .
- Control variables : Test under uniform conditions (pH 7.4, 37°C, 5% CO₂).
- Meta-analysis : Compare substituent effects (e.g., para-chloro vs. ortho-methoxy) to identify trends in potency .
Basic: What safety protocols are critical when handling this compound in the lab?
Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye irritation (Category 2 hazard) .
- Ventilation : Use fume hoods for synthesis steps involving volatile reagents (e.g., POCl₃) .
- Spill management : Neutralize acidic residues with sodium bicarbonate and dispose via hazardous waste protocols .
Advanced: What computational tools are effective for predicting binding modes of this compound with biological targets?
Answer:
- Docking software : AutoDock Vina or Schrödinger Suite to model interactions with kinase ATP-binding pockets .
- MD simulations : GROMACS for assessing stability of ligand-receptor complexes over 100-ns trajectories.
- QSAR models : Utilize PubChem descriptors (e.g., topological polar surface area, logP) to predict bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
